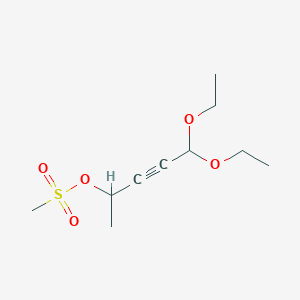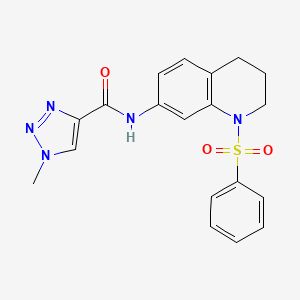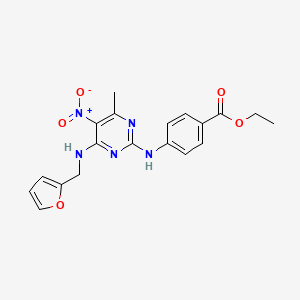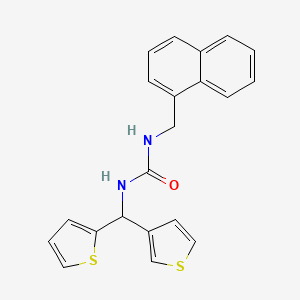![molecular formula C14H7F3N4 B2473602 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866019-49-0](/img/structure/B2473602.png)
5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . An efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . These optimized conditions were successfully extended to the synthesis of 7-, 8- and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .Aplicaciones Científicas De Investigación
Synthesis and Characterization
5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives are synthesized through various chemical reactions and characterized by different spectroscopic methods. For example, Rahmouni et al. (2014) synthesized 3-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines by treating 5-aminopyrazole-4-carbonitriles with formamide. These compounds were characterized by 1H NMR, 13C NMR, IR, and HRMS. Similarly, Liu et al. (2020) synthesized a compound, 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and determined its structure through X-ray crystallography. These studies highlight the structural complexity and the detailed synthetic routes involved in the preparation of these compounds, shedding light on their chemical properties and potential applications in scientific research (Rahmouni et al., 2014), (Liu et al., 2020).
Antimicrobial and Antitumor Activities
The derivatives of 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile have shown significant antimicrobial and antitumor activities. Rahmouni et al. (2014) reported that some synthesized pyrazolopyrimidine derivatives exhibited significant antibacterial activity. Liu et al. (2020) found that their synthesized compound demonstrated promising anticancer activities against human lung adenocarcinoma and gastric cancer cell lines. Such findings indicate the potential of these compounds in the development of new therapeutic agents for treating bacterial infections and cancer (Rahmouni et al., 2014), (Liu et al., 2020).
Corrosion Inhibition Properties
The corrosion inhibition properties of certain heterocyclic derivatives, including 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, have been studied and found to be effective. Abdel Hameed et al. (2020) conducted a study on the corrosion inhibition and adsorption properties of some heterocyclic derivatives on C-steel surface in HCl, revealing that these compounds can effectively inhibit corrosion, making them suitable for applications in protecting metals against corrosion (Abdel Hameed et al., 2020).
Mecanismo De Acción
Target of Action
The primary target of 5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of two main types of estrogen receptors, the other being ERα. These receptors are involved in a wide range of physiological processes, including the regulation of the reproductive system, cardiovascular system, bone metabolism, and brain function .
Mode of Action
PHTPP acts as a full antagonist of ERβ, with a 36-fold selectivity for ERβ over ERα . As an antagonist, it binds to ERβ and inhibits its activity, preventing the receptor from exerting its typical effects .
Biochemical Pathways
By inhibiting ERβ, PHTPP can influence these processes .
Pharmacokinetics
It is soluble in dmso at a concentration of 5 mg/ml , suggesting it could be well-absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of PHTPP.
Result of Action
PHTPP’s antagonistic action on ERβ can have various effects at the molecular and cellular levels. For instance, it has been shown to significantly enhance cell growth in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ . This suggests that PHTPP could potentially be used to modulate cell growth in certain types of cancer.
Action Environment
The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances, such as triethylamine and morpholine, can influence the reaction of the compound .
Propiedades
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N4/c15-14(16,17)11-3-1-2-9(6-11)12-4-5-21-13(20-12)10(7-18)8-19-21/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCCXNVCNVPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=NN3C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)propan-2-ol](/img/structure/B2473521.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B2473529.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2473534.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)


![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)
![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)